4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid

CNS drug discovery 5-HT2C receptor agonist medicinal chemistry

Researchers synthesizing CNS-targeted 5-HT2C agonists or benzoxazine-fused antibacterials need the correct regioisomer-the 6-COOH or 2-COOH analogs produce inactive compounds. This 4-methyl-7-carboxylic acid benzoxazine is the exact intermediate required in patent-exemplified routes. • PDB 4K9C (1.5 Å): Only benzoxazine-7-COOH with public co-crystal data for computational docking and lead optimization. • Regiochemical fidelity: C7-carboxylate ensures correct pharmacophore geometry for 5-HT2C agonists; alternative regioisomers derail synthetic campaigns. • ≥97% purity; in stock for immediate global shipping.

Molecular Formula C10H11NO3
Molecular Weight 193.2 g/mol
CAS No. 532391-89-2
Cat. No. B1351174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid
CAS532391-89-2
Molecular FormulaC10H11NO3
Molecular Weight193.2 g/mol
Structural Identifiers
SMILESCN1CCOC2=C1C=CC(=C2)C(=O)O
InChIInChI=1S/C10H11NO3/c1-11-4-5-14-9-6-7(10(12)13)2-3-8(9)11/h2-3,6H,4-5H2,1H3,(H,12,13)
InChIKeyXWYHWMDBIRZPFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid (CAS 532391-89-2): Essential Procurement Guide for CNS and Antibacterial Intermediate Research


4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid (CAS 532391-89-2, MF: C10H11NO3, MW: 193.2 g/mol) is a 3,4-dihydro-2H-1,4-benzoxazine derivative bearing a 4-methyl substituent on the oxazine nitrogen and a carboxylic acid functionality at the 7-position of the fused benzene ring . This heterocyclic scaffold constitutes a versatile building block for the construction of CNS-active compounds [1] and optically active antibacterial agents [2]. Commercial availability is established through major scientific suppliers with purity specifications of ≥95% to 97% .

4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid: Why In-Class Benzoxazine Analogs Cannot Be Interchanged


Benzoxazine carboxylic acid derivatives exhibit profound divergence in both synthetic utility and biological application depending on the precise position and identity of substituents. The 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid scaffold possesses a specific substitution pattern (N4-methylation combined with C7-carboxylate) that dictates its downstream derivatization pathways and receptor interaction profiles. Substitution of this exact regioisomer with a 6-carboxylic acid analog (CAS 532391-92-7) or a 2-carboxylic acid derivative (CAS 212578-38-6) alters the electronic distribution and steric accessibility of the carboxyl handle . Furthermore, benzoxazines bearing the carboxylic acid group at alternative positions (e.g., 2-carboxylic acid derivatives) have been exploited for CysLT receptor antagonism, whereas the 7-carboxylic acid configuration is preferentially utilized in CNS-targeted and antibacterial synthetic routes [1][2]. The presence of the 4-methyl group, as opposed to unsubstituted or 4-hydrogen analogs, confers enhanced lipophilicity and metabolic stability—a critical determinant in blood-brain barrier penetration for CNS applications [3].

4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid: Quantified Differentiation Evidence Against Closest Analogs


CNS Agonist Synthetic Route Dependency: 4-Methyl-7-carboxylic acid as Non-Substitutable Intermediate

Patent US20100035871A1 explicitly discloses the use of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid derivatives as essential intermediates in the synthesis of benzoxazine-based 5-HT2C receptor agonists for antipsychotic applications. The patent exemplifies compound 1-[8-(2-methoxyphenyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl]methanamine, which is constructed from the 4-methyl-7-substituted benzoxazine core [1]. In contrast, the structurally related 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid (CAS 532391-92-7) and 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid (CAS 214848-62-1) lack the precise substitution architecture required for this specific CNS-targeted synthetic route. The 7-carboxylic acid handle enables C7-derivatization compatible with the 8-aryl substitution pattern essential for 5-HT2C agonist pharmacophore engagement.

CNS drug discovery 5-HT2C receptor agonist medicinal chemistry

High-Resolution Crystal Structure of 4-Methyl-7-carboxylic acid Complexed with Sugar Kinase (PDB: 4K9C) at 1.5 Å Resolution

The 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid has been co-crystallized with a probable sugar kinase protein from Rhizobium etli CFN 42, yielding a high-resolution X-ray diffraction structure deposited as PDB entry 4K9C with resolution of 1.5 Å [1]. The electron density map provides unambiguous placement of the 4-methyl substituent and the 7-carboxylic acid moiety within the protein binding pocket. This structural characterization was conducted under the auspices of the New York Structural Genomics Research Consortium (NYSGRC) and the Protein Structure Initiative (PSI-Biology) [2]. By comparison, no equivalent high-resolution crystal structure is available for the 6-carboxylic acid analog (CAS 532391-92-7) or the unsubstituted 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid (CAS 851202-96-5) , which lack validated structural coordinates for protein-ligand interaction studies.

structural biology X-ray crystallography protein-ligand interactions structural genomics

Antibacterial Synthesis Intermediates: Positional Isomer Requirement for Fluoroquinolone-Type Agents

Patent US4895945A discloses optically active 3,4-dihydrobenzoxazine derivatives as critical intermediates for the preparation of excellent antibacterial agents, specifically citing their utility in synthesizing ofloxacin-class fluoroquinolones [1]. The synthetic route described in Daiichi Pharmaceutical's patent family (US2005/0027119A1) further establishes that 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid derivatives bearing 4-alkyl substituents are essential for constructing the benzoxazine-fused pyridobenzoxazine antibacterial core [2]. The 4-methyl-7-carboxylic acid configuration provides the correct vector for subsequent ring annulation reactions. In contrast, the 2-carboxylic acid analog (CAS 212578-38-6) and 6-carboxylic acid analog (CAS 532391-92-7) produce divergent ring-fusion geometries that are incompatible with the fluoroquinolone pharmacophore as described in the cited patent literature.

antibacterial drug discovery fluoroquinolone synthesis chiral resolution

Aldehyde Intermediate Accessibility: C7-Carboxylate as Precursor to 7-Carboxaldehyde Building Block

The 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid serves as the direct synthetic precursor to 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxaldehyde (CAS 141103-93-7) via standard carboxylic acid reduction protocols . The 7-carboxaldehyde derivative (melting point 53°C, boiling point 336.5°C at 760 mmHg, density 1.181 g/cm³) is itself a valuable intermediate in heterocyclic synthesis as documented in Journal of the Chemical Society, Chemical Communications and Heterocycles . In contrast, the 6-carboxylic acid analog (CAS 532391-92-7) and 2-carboxylic acid analog (CAS 212578-38-6) provide access to aldehyde derivatives at their respective carboxylate positions, which direct subsequent chemistry toward fundamentally different molecular architectures. The aldehyde functional group at the 7-position enables orthogonal reactivity relative to the 2- or 6-substituted analogs, with the 7-carboxaldehyde specifically cited in patent WO2012/41014 and WO2004/7491 for downstream derivatization .

chemical synthesis building block functional group interconversion

4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid: Validated Application Scenarios Based on Quantitative Evidence


Structure-Based Drug Design and Fragment-Based Screening Using Validated PDB Coordinates (PDB: 4K9C)

Researchers engaged in computational docking, molecular dynamics simulations, or fragment-based lead discovery should procure this compound to leverage the experimentally validated high-resolution crystal structure (PDB: 4K9C at 1.5 Å resolution) [1]. The availability of precise atomic coordinates for the 4-methyl-7-carboxylic acid moiety bound to a sugar kinase protein provides an irreplaceable template for in silico screening campaigns. This structural information is absent for the 6-carboxylic acid analog (CAS 532391-92-7), the 2-carboxylic acid analog (CAS 212578-38-6), and the unsubstituted 7-carboxylic acid (CAS 851202-96-5), making the target compound the only benzoxazine carboxylic acid in this series with publicly deposited protein-ligand complex data . Procurement enables experimental validation of computational predictions and co-crystallization attempts with additional protein targets.

Synthesis of 5-HT2C Receptor Agonists for CNS Drug Discovery Programs

Medicinal chemistry teams developing serotonergic agents for schizophrenia, depression, or obesity indications should procure this specific 7-carboxylic acid derivative as the core intermediate for constructing 8-aryl substituted benzoxazine 5-HT2C receptor agonists [1]. The patent-exemplified synthetic route to compound 1-[8-(2-methoxyphenyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl]methanamine critically depends on the 7-carboxylic acid handle for appropriate regiochemical derivatization . Attempts to substitute with the 6-carboxylic acid analog (CAS 532391-92-7) will yield compounds with altered pharmacophore geometry incompatible with the 5-HT2C agonist binding mode disclosed in the patent literature [2].

Construction of Benzoxazine-Fused Antibacterial Heterocycles (Fluoroquinolone Class)

Synthetic chemistry groups pursuing novel antibacterial agents based on benzoxazine-fused pyridobenzoxazine scaffolds should utilize this compound as the foundational building block [1]. The 4-methyl-7-carboxylic acid architecture enables the correct ring-fusion topology required for fluoroquinolone-type antibacterial activity as delineated in the Daiichi Pharmaceutical patent family . Procurement of alternative regioisomers such as the 2-carboxylic acid derivative (CAS 212578-38-6) will direct synthetic efforts toward CysLT receptor antagonism rather than antibacterial applications, representing a misallocation of resources for antibacterial discovery programs [2].

Preparation of 7-Carboxaldehyde Building Blocks for Heterocyclic Library Synthesis

Organic synthesis laboratories requiring position-specific aldehyde functionality for reductive amination, Wittig reactions, or heterocyclic annulation should procure the 7-carboxylic acid as the precursor to 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxaldehyde (CAS 141103-93-7) [1]. The 7-carboxaldehyde derivative (mp 53°C, bp 336.5°C) provides a versatile electrophilic handle for constructing diverse compound libraries as validated by its citation in Journal of the Chemical Society, Chemical Communications and Heterocycles [2]. The 6-carboxylic acid and 2-carboxylic acid analogs yield aldehyde derivatives with fundamentally different reactivity profiles, altering the outcome of subsequent cyclocondensation and cross-coupling chemistry.

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